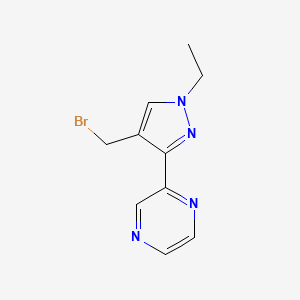

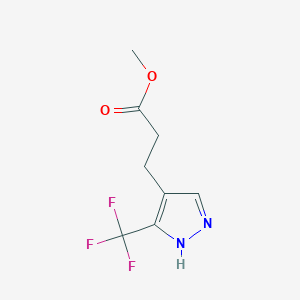

1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine

Overview

Description

The compound “1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia in which one or more of the hydrogens have been replaced by an alkyl or aryl group . They are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .

Scientific Research Applications

Synthesis and Reactions of Triazole Derivatives

- Triazole Synthesis Techniques : Research has focused on the synthesis of 5-amino-4-aminomethyl-1-aryl-v-triazolines and their conversion to triazoles. These compounds are synthesized by reacting aryl azides with acrylaldehyde and secondary amines, leading to versatile triazoles with potential applications in material science and as pharmaceutical intermediates (Pocar, Stradi, & Rossi, 1972).

Metal Complexes and Coordination Chemistry

- Novel Metal Complexes : A study demonstrated the synthesis of Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases. These complexes exhibit unique structural properties and have been analyzed for their potential in catalysis and as materials in electronic devices (Sancak et al., 2007).

Antimicrobial Applications

- Antimicrobial Activity : Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds show promising activities against various microorganisms, highlighting their potential in developing new antibiotics and antifungal agents (Bektaş et al., 2007).

Materials Science

- Luminescent Materials : Research into triazole-based metal-organic frameworks (MOFs) has shown that these materials exhibit sensitive luminescence quenching responses to organic amines, indicating their potential use in environmental sensing and protection (Wang et al., 2022).

Organic Synthesis and Functionalization

- Microwave-Assisted Synthesis : The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been explored, showcasing an efficient method for preparing triazole derivatives, which are valuable in pharmaceutical and agricultural product development (Tan, Lim, & Dolzhenko, 2017).

Sensing and Detection

- Selective Gas/Vapor Sorption : An amine-decorated luminescent metal-organic framework demonstrated turn-off sensing in the presence of organic amines, underscoring its utility in detecting environmental pollutants and hazardous substances (Das & Mandal, 2018).

properties

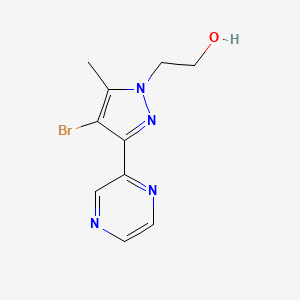

IUPAC Name |

1-[4-(aminomethyl)triazol-1-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(8)3-11-4-6(2-7)9-10-11/h4-5H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGKZOBOTUCMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)